molecular formula C20H19N5S B2760949 2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine CAS No. 1105201-66-8

2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine

Cat. No.: B2760949
CAS No.: 1105201-66-8
M. Wt: 361.47
InChI Key: NYEOZLDRODHIRN-UHFFFAOYSA-N
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Description

2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core, a phenyl group, an isopropyl group, and a pyridin-2-ylmethylthio substituent. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the isopropyl group: This step often involves alkylation reactions using isopropyl halides.

    Attachment of the pyridin-2-ylmethylthio group: This is typically done through nucleophilic substitution reactions using pyridin-2-ylmethylthiol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
  • 4-isopropyl-1-phenyl-7-((pyridin-4-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine

Uniqueness

What sets 2-({[1-phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}methyl)pyridine apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-4-propan-2-yl-7-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5S/c1-14(2)18-17-12-22-25(16-9-4-3-5-10-16)19(17)20(24-23-18)26-13-15-8-6-7-11-21-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEOZLDRODHIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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